Neca

Description

Structure

3D Structure

Properties

IUPAC Name |

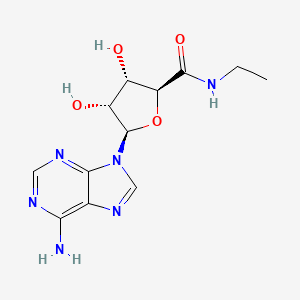

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADDQZYHOWSFJD-FLNNQWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017234 | |

| Record name | Adenosine-5'-(N-ethylcarboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463209 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35920-39-9, 78647-50-4 | |

| Record name | 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35920-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine-5'-(N-ethylcarboxamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035920399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine-5'-(N-ethylcarboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-N-ethylcarboxamidoadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-(N-Ethylcarboxamido)adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of 5'-(N-Ethylcarboxamido)adenosine (NECA)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5'-(N-Ethylcarboxamido)adenosine (NECA) is a potent synthetic analog of adenosine and a cornerstone tool in pharmacology for studying the purinergic signaling system. It functions as a high-affinity, non-selective agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. This compound's ability to robustly activate these receptors makes it an invaluable probe for elucidating the roles of adenosine signaling in both health and disease. This document provides a comprehensive overview of this compound's mechanism of action, its interaction with adenosine receptor subtypes, the downstream signaling cascades it initiates, and the standard experimental protocols used for its characterization.

Receptor Binding and Affinity

This compound's primary mechanism of action is the direct binding to and activation of adenosine receptors. Its non-selectivity is characterized by high affinity across multiple receptor subtypes, although its potency varies. The binding affinity (Ki) and functional potency (EC50) are critical parameters that define its pharmacological profile.

Quantitative Binding and Potency Data

The following tables summarize the binding affinities and functional potencies of this compound for human adenosine receptors. These values are compiled from various radioligand binding and functional assays.

Table 1: this compound Binding Affinities (Ki) at Human Adenosine Receptors

| Receptor Subtype | Mean Ki (nM) | Reference |

| A1 | 14 | [1][2] |

| A2A | 20 | [1][2] |

| A2B | 2400 | |

| A3 | 6.2 | [1][2] |

| Values represent the concentration of this compound required to displace 50% of a specific radioligand from the receptor. |

Table 2: this compound Functional Potencies (EC50) at Human Adenosine Receptors

| Receptor Subtype | Assay Type | Mean EC50 (µM) | Reference |

| A2B | cAMP Production | 2.4 - 3.1 | [1][2] |

| Values represent the concentration of this compound required to elicit a half-maximal response. |

Downstream Signaling Pathways

Upon binding, this compound induces conformational changes in the adenosine receptors, leading to the activation of specific heterotrimeric G-proteins and the initiation of intracellular signaling cascades. The pathways are largely determined by the G-protein to which the receptor subtype couples.

A1 and A3 Receptor Signaling (Gi/o-Coupled)

The A1 and A3 adenosine receptors predominantly couple to inhibitory G-proteins (Gi/o).[3][4] Activation by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Gαi/o Subunit Action: The primary role of the activated Gαi/o subunit is the inhibition of adenylyl cyclase (AC), which decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

-

Gβγ Subunit Action: The freed Gβγ dimer can activate other effectors, including Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).[3][5] Gβγ subunits can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

-

MAPK Pathway: Activation of A1 and A3 receptors can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2 and p38, often through PI3K/Akt pathways.[4][6][7]

A2A and A2B Receptor Signaling (Gs/Gq-Coupled)

The A2A and A2B adenosine receptors couple primarily to the stimulatory G-protein (Gs).[8][9][10] The A2B receptor can also couple to Gq proteins.[11]

-

Gs Subunit Action: Activation by this compound causes the Gαs subunit to activate adenylyl cyclase, leading to a significant increase in intracellular cAMP levels.[12][13] This elevated cAMP robustly activates PKA, which then phosphorylates numerous downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[8]

-

Gq Subunit Action (A2B only): When A2B receptors couple to Gq, they activate the PLC pathway, mirroring the cascade described for the Gβγ subunit in Gi/o signaling, resulting in increased intracellular calcium.[11]

Key Experimental Protocols

Characterization of this compound's mechanism of action relies on standardized in vitro pharmacological assays. The following sections detail the methodologies for two fundamental experiments: radioligand binding assays to determine affinity (Ki) and cAMP assays to determine functional potency (EC50).

Radioligand Competitive Binding Assay

This assay measures the ability of a non-labeled compound (the competitor, e.g., this compound) to displace a radioactive ligand from a receptor.

Objective: To determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the target adenosine receptor (e.g., from recombinant CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).[14]

-

Unlabeled this compound (competitor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[15]

-

Non-specific binding determinator (e.g., a high concentration of a known agonist).

-

Scintillation fluid and counter.

Methodology:

-

Preparation: Prepare serial dilutions of unlabeled this compound in assay buffer.

-

Reaction Mixture: In assay tubes or a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or non-specific determinator (for non-specific binding) or this compound dilution.

-

50 µL of radioligand at a fixed concentration (typically near its Kd value).

-

100 µL of the membrane preparation (20-50 µg protein/well).[14]

-

-

Incubation: Incubate the mixture at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.[14][15]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[14]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay

This assay measures the functional consequence of receptor activation by quantifying the change in intracellular cAMP levels.

Objective: To determine the functional potency (EC50) of this compound for Gs- or Gi-coupled receptors.

Materials:

-

Whole cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells).

-

This compound dilutions.

-

Stimulation buffer.

-

Forskolin (an adenylyl cyclase activator, used for Gi-coupled assays).

-

cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).[17][18][19]

-

Plate reader compatible with the detection kit.

Methodology (for a Gs-coupled receptor):

-

Cell Plating: Seed cells in a 96-well or 384-well plate and grow to desired confluency.

-

Compound Addition: Remove growth media and add varying concentrations of this compound diluted in stimulation buffer.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.[19]

-

Cell Lysis & Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence) proportional to the amount of cAMP present.

-

Signal Reading: Read the plate using a compatible plate reader.

-

Data Analysis:

-

Plot the signal against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (concentration of this compound that produces 50% of the maximal response).

-

Methodology (for a Gi-coupled receptor):

-

The protocol is similar, but cells are co-stimulated with a fixed concentration of an adenylyl cyclase activator like forskolin. This compound's agonism at the Gi-coupled receptor will inhibit the forskolin-stimulated cAMP production. The EC50 will therefore represent the concentration of this compound that causes a 50% reduction in the forskolin-induced signal.

Conclusion

This compound is a non-selective but highly potent adenosine receptor agonist that serves as a fundamental research tool. Its mechanism of action is centered on the activation of all four adenosine receptor subtypes, triggering distinct G-protein-mediated signaling cascades. Activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase via Gi/o, while activation of A2A and A2B receptors stimulates adenylyl cyclase via Gs. By understanding its binding affinities, functional potencies, and the downstream pathways it modulates, researchers can effectively utilize this compound to explore the complex and critical roles of adenosine signaling in physiology and pathology. The standardized protocols provided herein form the basis for the continued characterization of this compound and the development of novel, more selective adenosine receptor ligands.

References

- 1. This compound | Non-selective Adenosine Receptor Agonists: R&D Systems [rndsystems.com]

- 2. This compound | Non-selective Adenosine | Tocris Bioscience [tocris.com]

- 3. mdpi.com [mdpi.com]

- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 11. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]

- 18. revvity.co.jp [revvity.co.jp]

- 19. m.youtube.com [m.youtube.com]

A Technical Guide to NECA's Role in Adenosine Receptor Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5'-N-Ethylcarboxamidoadenosine (NECA), a potent, non-selective agonist for adenosine receptors. It details this compound's interaction with the four adenosine receptor subtypes (A1, A2A, A2B, A3), the subsequent signaling cascades, and the standard experimental protocols used to characterize these interactions.

Introduction to this compound and Adenosine Receptors

Adenosine is an endogenous purine nucleoside that modulates a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are integral to regulating functions in the cardiovascular, central nervous, and immune systems. This compound is a synthetic analog of adenosine that serves as a powerful research tool due to its high affinity for all four receptor subtypes. Its non-selective nature allows for the general stimulation of adenosinergic signaling, making it a valuable compound for studying the overall effects of adenosine receptor activation.

The four receptor subtypes are coupled to different heterotrimeric G proteins, leading to distinct downstream signaling events.

-

A1 and A3 Receptors: These receptors primarily couple to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]

-

A2A and A2B Receptors: These receptors couple to the Gs family of G proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[2][3][4]

This differential coupling allows adenosine, and agonists like this compound, to exert opposing effects depending on the receptor subtype expressed in a given cell or tissue.

Quantitative Pharmacology of this compound

This compound's utility as a research tool stems from its high binding affinity and potency across the adenosine receptor family. The following table summarizes key quantitative data for this compound's interaction with human adenosine receptors.

| Receptor Subtype | Binding Affinity (Ki) | Potency (EC50) | Reference(s) |

| Human A1 | 14 nM | - | [5] |

| Human A2A | 20 nM | - | [5] |

| Human A2B | - | 2.4 µM | [5] |

| Human A3 | 6.2 nM | - | [5] |

Table 1: Binding affinities (Ki) and potency (EC50) of this compound for human adenosine receptor subtypes. Ki values represent the concentration of this compound required to displace 50% of a specific radioligand, indicating binding affinity. EC50 represents the concentration required to elicit a half-maximal response in a functional assay.

Adenosine Receptor Signaling Pathways

Activation of adenosine receptors by this compound initiates distinct intracellular signaling cascades. The primary pathway involves the modulation of adenylyl cyclase activity and subsequent changes in cAMP concentration.

A1 and A3 Receptor Gi-Coupled Signaling

This compound binding to A1 and A3 receptors induces a conformational change that activates the associated Gi protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a reduction in the synthesis of cAMP from ATP. This decrease in cAMP levels reduces the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins.

A2A and A2B Receptor Gs-Coupled Signaling

Conversely, when this compound binds to A2A and A2B receptors, the associated Gs protein is activated. The Gαs subunit stimulates adenylyl cyclase, increasing the rate of cAMP production. Elevated cAMP levels activate PKA, which then phosphorylates various cellular substrates, triggering a downstream response. This pathway is crucial for processes like vasodilation and immune regulation.

Experimental Protocols

The characterization of this compound's activity at adenosine receptors relies on a suite of well-established pharmacological assays.

General Experimental Workflow

A typical workflow for characterizing a compound like this compound involves initial binding studies to determine affinity, followed by functional assays to measure its efficacy and potency in activating downstream signaling.

Radioligand Binding Assays

Principle: These assays measure the affinity of a ligand (this compound) for a receptor. A competition assay is used where increasing concentrations of the unlabeled test compound (this compound) are used to displace a constant concentration of a high-affinity radiolabeled ligand from the receptor. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the binding affinity constant (Ki).

Methodology:

-

Membrane Preparation: Cells or tissues expressing the adenosine receptor subtype of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

-

Assay Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of this compound.

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as percent specific binding versus the concentration of this compound. A non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

Principle: This is a functional assay that measures the first step in G protein activation.[6] Upon agonist binding to a GPCR, the associated Gα subunit exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates.[7][8] The amount of incorporated radioactivity is proportional to the level of G protein activation by the agonist.

Methodology:

-

Membrane Incubation: Receptor-containing membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

-

Reaction: The incubation allows for this compound to bind to the receptors and stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunits.

-

Termination and Filtration: The reaction is stopped by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Detection: The radioactivity captured on the filters is quantified by scintillation counting.

-

Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the this compound concentration to generate a dose-response curve, from which potency (EC50) and efficacy (Emax) can be determined.

cAMP Accumulation Assays

Principle: This functional assay directly measures the downstream product of adenylyl cyclase activity. For Gs-coupled receptors (A2A, A2B), agonist stimulation increases cAMP levels. For Gi-coupled receptors (A1, A3), agonist stimulation inhibits adenylyl cyclase; this is typically measured as the agonist's ability to reverse a forskolin-stimulated increase in cAMP.

Methodology:

-

Cell Culture: Whole cells expressing the receptor of interest are cultured in multi-well plates.

-

Pre-treatment: Cells are typically pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and amplify the signal.

-

Stimulation: Cells are incubated with varying concentrations of this compound. For Gi-coupled assays, a co-treatment with an adenylyl cyclase activator like forskolin is included.

-

Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of detection methods, most commonly competitive immunoassays based on technologies like HTRF®, LANCE®, or ELISA.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the this compound concentration to determine EC50 and Emax values.

References

- 1. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 5-(N-ethylcarboxamido)adenosine desensitizes the A2b-adenosine receptor in lung circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 5'-N-Ethylcarboxamidoadenosine (NECA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-N-Ethylcarboxamidoadenosine (NECA) is a potent, non-selective adenosine receptor agonist, widely utilized as a reference compound in pharmacological research. As a synthetic analog of adenosine, this compound exhibits high affinity for all four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinities, functional potencies, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visual representations of signaling cascades and experimental workflows are included to facilitate its application in research and drug development.

Receptor Binding and Functional Potency

This compound's interaction with adenosine receptors is characterized by its binding affinity (Ki) and its ability to elicit a functional response (EC₅₀). The following table summarizes the quantitative data for this compound at human adenosine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC₅₀) | G-Protein Coupling | Primary Signaling Effect |

| A₁ | 14 nM[1][2] | - | Gαi/o | Inhibition of Adenylyl Cyclase |

| A₂ₐ | 20 nM[1][2] | - | Gαs | Stimulation of Adenylyl Cyclase |

| A₂ₑ | - | 2.4 µM[1][2] | Gαs/Gαq | Stimulation of Adenylyl Cyclase & PLC |

| A₃ | 6.2 nM[1][2] | - | Gαi/o | Inhibition of Adenylyl Cyclase |

Signaling Pathways

Upon binding to adenosine receptors, this compound initiates intracellular signaling cascades primarily through the activation of heterotrimeric G-proteins. The specific G-protein activated (Gαs, Gαi/o, or Gαq) is dependent on the receptor subtype, leading to distinct downstream cellular responses.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on robust in vitro assays. The following sections provide detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Membrane Preparation: CHO-K1 or HEK293 cells recombinantly expressing the human adenosine receptor subtype of interest.

-

Radioligand: [³H]-DPCPX for A₁ receptors, [³H]-CGS 21680 for A₂ₐ receptors, or other suitable radioligands.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM this compound).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 1 mM MgCl₂, pH 7.4) and homogenize.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

50 µL of radioligand at a concentration close to its Kd.

-

50 µL of membrane preparation (typically 20-50 µg of protein).

-

-

-

Incubation:

-

Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (HTRF)

This assay measures the functional potency (EC₅₀) of this compound by quantifying the change in intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells expressing the adenosine receptor of interest.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

cAMP Standard.

-

HTRF cAMP Detection Kit (containing cAMP-d2 and anti-cAMP-cryptate).

-

Lysis Buffer.

-

384-well, low-volume, white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Culture cells to 80-90% confluency.

-

Harvest cells, centrifuge, and resuspend in assay buffer to the desired cell density (e.g., 2 x 10⁵ cells/mL).

-

-

Assay Setup:

-

Add 5 µL of varying concentrations of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M) to the wells of the 384-well plate.

-

Add 5 µL of the cell suspension to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes.

-

-

Lysis and Detection:

-

Add 5 µL of cAMP-d2 working solution to each well.

-

Add 5 µL of anti-cAMP-cryptate working solution to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Measurement:

-

Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) x 10,000.

-

Convert the HTRF ratio to cAMP concentration using a cAMP standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Experimental Workflow and Selectivity Profile

The characterization of a compound like this compound follows a logical workflow, starting from initial binding studies to functional characterization. Its non-selective nature is evident from its high affinity across multiple receptor subtypes.

References

Understanding the binding affinity of NECA to different adenosine receptor subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of N-Ethylcarboxamidoadenosine (NECA), a potent synthetic agonist, for the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. This document details the quantitative binding data, the experimental methodologies used to determine these affinities, and the distinct signaling pathways activated by each receptor subtype upon agonist binding.

Core Data: this compound Binding Affinity

The binding affinity of this compound for the human adenosine receptor subtypes is summarized in the table below. The data highlights this compound as a high-affinity agonist for the A1, A2A, and A3 receptors, with a lower affinity for the A2B receptor.

| Receptor Subtype | Binding Affinity (Ki) | Potency (EC50) |

| A1 | 14 nM | - |

| A2A | 20 nM | - |

| A2B | - | 2.4 µM |

| A3 | 6.2 nM | - |

Note: K_i_ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity. EC_50_ (half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Experimental Protocols: Radioligand Binding Assays

The binding affinity of this compound to adenosine receptors is typically determined using competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues that endogenously or recombinantly express the adenosine receptor subtype of interest.

-

Incubation: The membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]-DPCPX for A1, [³H]-CGS21680 for A2A, or [¹²⁵I]-AB-MECA for A3) and varying concentrations of the unlabeled competitor, this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC_50_ (inhibitory concentration 50%) of this compound, which is the concentration required to displace 50% of the radiolabeled ligand. The IC_50_ is then converted to a K_i_ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Below is a diagram illustrating a typical workflow for a competitive radioligand binding assay.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the type of G protein to which it couples.

A1 Adenosine Receptor Signaling

The A1 receptor primarily couples to G_i/o_ proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G protein can activate potassium channels and phospholipase C (PLC).

A2A Adenosine Receptor Signaling

The A2A receptor couples to G_s_ proteins. Activation of the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This pathway is crucial in regulating inflammation and neurotransmission.

A2B Adenosine Receptor Signaling

The A2B receptor can couple to both G_s_ and G_q_ proteins. Coupling to G_s_ results in the stimulation of adenylyl cyclase and increased cAMP. Coupling to G_q_ activates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C (PKC).

A3 Adenosine Receptor Signaling

Similar to the A1 receptor, the A3 receptor couples to G_i/o_ proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, A3 receptor activation can stimulate PLC via the βγ-subunits of the G protein and can also activate the mitogen-activated protein kinase (MAPK) pathway.

A Technical Guide to the Central Nervous System Effects of 5'-(N-Ethylcarboxamido)adenosine (NECA)

Audience: Researchers, scientists, and drug development professionals.

Abstract

5'-(N-Ethylcarboxamido)adenosine (NECA) is a potent, non-selective adenosine receptor agonist that is widely utilized as a research tool to investigate the physiological roles of adenosine signaling.[1] As a stable analog of adenosine, this compound is centrally active in vivo and exerts a wide range of effects on the central nervous system (CNS) by interacting with all four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[2][3] This document provides a comprehensive technical overview of this compound's pharmacology, mechanisms of action within the CNS, and its observed physiological effects. It includes a summary of quantitative pharmacological data, detailed experimental protocols from key studies, and visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of its complex neuro-modulatory functions.

Introduction

Adenosine is a critical purinergic nucleoside that functions as a neuromodulator throughout the central nervous system. Its effects are mediated by four G-protein coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. This compound, or 5'-(N-Ethylcarboxamido)adenosine, is a high-affinity agonist for these receptors and has become an invaluable pharmacological tool for elucidating the diverse functions of adenosine signaling in the brain.[2][3][4] Its ability to cross the blood-brain barrier and its higher potency compared to endogenous adenosine make it particularly useful for in vivo studies.[3] This guide synthesizes key findings on this compound's interactions with the CNS, focusing on its receptor binding profile, downstream signaling cascades, and functional outcomes.

Pharmacology and Receptor Binding Profile

This compound is characterized by its high affinity for A₁, A₂ₐ, and A₃ receptors, with a lower potency at the A₂ₑ receptor subtype.[2][3] This non-selectivity allows it to activate a broad spectrum of adenosine-mediated signaling pathways simultaneously. The binding affinities (Ki) and potency (EC₅₀) for human adenosine receptors are summarized in the table below.

Data Presentation

Table 1: Receptor Binding Affinity and Potency of this compound at Human Adenosine Receptors

| Receptor Subtype | Parameter | Value | Reference(s) |

|---|---|---|---|

| A₁ | Ki | 14 nM | [2][3][4] |

| A₂ₐ | Ki | 20 nM | [2][3][4] |

| A₃ | Ki | 6.2 nM | [2][3][4] |

| A₂ₑ | EC₅₀ | 2.4 µM |[2][3][4] |

Note: Ki values represent the inhibition constant, indicating the concentration of this compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies higher binding affinity. EC₅₀ represents the concentration of this compound that provokes a response halfway between the baseline and maximum response, indicating potency.

Mechanism of Action: Signaling Pathways

This compound's effects are transduced through the activation of G-protein coupled adenosine receptors, which modulate the activity of adenylyl cyclase and other downstream effectors.

-

A₁ and A₃ Receptors: These receptors typically couple to Gᵢ/₀ proteins. Activation by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This can also lead to the modulation of calcium channels and activation of potassium channels.[5]

-

A₂ₐ and A₂ₑ Receptors: These receptors couple to Gₛ proteins. Their activation by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[6]

In some contexts, daily administration of this compound has been shown to block the activation of the JNK-MAPK pathway, suggesting a role in modulating cellular stress and inflammatory responses.[7][8]

Mandatory Visualization

Key Experimental Protocols and Findings

The functional effects of this compound on the CNS are investigated using a variety of in vitro and in vivo models. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for specific adenosine receptor subtypes.

-

Objective: To characterize the binding of [³H]this compound to A₂ adenosine receptors in rat striatal membranes.[9]

-

Methodology:

-

Tissue Preparation: Rat striatal membranes are prepared and homogenized in a suitable buffer.

-

A₁ Receptor Masking: To isolate binding to A₂ receptors, the A₁ receptor-selective agonist N⁶-cyclopentyladenosine (CPA) is added at a concentration of 50 nM to saturate the A₁ sites.[9]

-

Incubation: Membranes are incubated with a fixed concentration of radiolabeled [³H]this compound and varying concentrations of non-labeled "cold" this compound (or other competing ligands).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Mandatory Visualization

In Vivo Assessment of CNS Activity

This compound's central activity has been demonstrated in various animal models, where it influences behaviors such as locomotor activity and drug self-administration.

-

Objective: To determine if this compound can inhibit the initiation of cocaine self-administration in rats.[3]

-

Methodology:

-

Subjects: Male Wistar rats are surgically implanted with intravenous catheters.

-

Apparatus: Standard operant conditioning chambers equipped with two levers are used. Pressing the "active" lever results in a cocaine infusion, while the "inactive" lever has no consequence.

-

Procedure:

-

Rats undergo daily 2-hour sessions.

-

Prior to the session, rats receive a pretreatment injection of either vehicle or this compound at various doses.

-

The primary dependent variable is the number of cocaine infusions self-administered per session.

-

-

Data Analysis: The mean number of cocaine infusions is compared across different this compound dose groups and the vehicle control group using statistical methods like ANOVA.[7] A significant decrease in infusions indicates an inhibitory effect of this compound.

-

Mandatory Visualization

Conclusion

This compound remains a cornerstone tool for neuropharmacology research due to its potent, non-selective agonist activity at all four adenosine receptor subtypes. Its ability to modulate adenylyl cyclase activity via both Gₛ and Gᵢ pathways underlies a complex range of effects on neuronal excitability, neurotransmitter release, and behavior. The data and protocols summarized in this guide highlight the multifaceted nature of this compound's action in the central nervous system and provide a foundation for future research into the therapeutic potential of targeting adenosine signaling pathways.

References

- 1. 5′-(N-Ethylcarboxamido)adenosine - Wikipedia [en.wikipedia.org]

- 2. This compound | Non-selective Adenosine | Tocris Bioscience [tocris.com]

- 3. This compound | Non-selective Adenosine Receptor Agonists: R&D Systems [rndsystems.com]

- 4. adooq.com [adooq.com]

- 5. Interactions of 5'-N-ethylcarboxamide adenosine (this compound), aminophylline and dipropyl-phenyl-xanthine (XAC) on the isolated guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. Characterization of the A2 adenosine receptor labeled by [3H]this compound in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5'-N-Ethylcarboxamidoadenosine (NECA) in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 5'-N-Ethylcarboxamidoadenosine (NECA), a potent, non-selective adenosine receptor agonist, in the field of cardiovascular research. This document provides a comprehensive overview of this compound's mechanisms of action, its application in key experimental models, and its effects on various cardiovascular parameters. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate the design and interpretation of future studies in this area.

Introduction to this compound and Adenosine Receptors in the Cardiovascular System

Adenosine is an endogenous nucleoside that plays a critical role in regulating cardiovascular function, particularly under conditions of metabolic stress such as ischemia. Its effects are mediated by four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. This compound, as a stable analog of adenosine, activates all four of these receptors, albeit with varying affinities, making it a valuable tool for elucidating the complex roles of adenosine signaling in the heart and vasculature.

Quantitative Effects of this compound on Cardiovascular Parameters

The following tables summarize the quantitative effects of this compound on key cardiovascular parameters as reported in various preclinical studies. These data provide a comparative overview of this compound's potency and efficacy in different experimental settings.

Table 1: this compound-Induced Reduction of Myocardial Infarct Size in Ischemia-Reperfusion Injury Models

| Animal Model | This compound Concentration/Dose | Administration Route & Timing | Infarct Size Reduction (%) vs. Control | Reference |

| Isolated Rabbit Heart | 100 nM | Perfusion at reperfusion | 64.2% | [1] |

| Isolated Rat Heart | 0.1 µM | Perfusion 5 min before and 30 min into reperfusion | Statistically significant reduction |

Table 2: Vasodilatory Effects of this compound in Isolated Arterial Preparations

| Vascular Bed | Pre-contraction Agent | This compound EC₅₀ (nM) | Reference |

| Porcine Coronary Artery | Prostaglandin F2α (3 µM) | 71.8 |

Key Experimental Protocols in this compound Cardiovascular Research

This section provides detailed methodologies for two fundamental experimental models used to investigate the cardiovascular effects of this compound.

Langendorff-Perfused Isolated Heart Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the study of cardiac function in the absence of systemic neural and hormonal influences.

Experimental Workflow:

Methodology:

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., sodium pentobarbital, 60 mg/kg, i.p.). Heparin (500 IU/kg) is administered to prevent coagulation.

-

Heart Excision and Cannulation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C). A latex balloon is inserted into the left ventricle to measure isovolumetric function.

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes. Baseline functional parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow are recorded.

-

Ischemia: Global ischemia is induced by stopping the perfusion for 30 minutes.

-

Reperfusion and this compound Administration: Reperfusion is initiated by restoring the flow of Krebs-Henseleit buffer for 120 minutes. For the treatment group, this compound is added to the perfusion buffer at the onset of reperfusion at the desired concentration (e.g., 0.1 µM).

-

Functional Assessment: Hemodynamic parameters are continuously monitored throughout the experiment.

-

Infarct Size Determination: At the end of reperfusion, the heart is sliced and stained with 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total ventricular area.

Isolated Aortic Ring Preparation for Vasodilation Studies

This in vitro model is used to assess the direct effects of this compound on vascular smooth muscle tone.

Methodology:

-

Tissue Preparation: The thoracic aorta is carefully excised from a euthanized rat and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

-

Mounting: The aortic rings are mounted in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or prostaglandin F2α (e.g., 3 µM) to achieve a stable submaximal contraction.

-

This compound Administration: Once a stable plateau of contraction is reached, cumulative concentration-response curves to this compound are generated by adding increasing concentrations of the agonist to the organ bath.

-

Data Analysis: The relaxation response to this compound is expressed as a percentage of the pre-contracted tension. The EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

Signaling Pathways of this compound in the Cardiovascular System

This compound exerts its cardiovascular effects by activating multiple adenosine receptor subtypes, each coupled to distinct intracellular signaling cascades. The following diagrams illustrate the key signaling pathways initiated by this compound through A₁, A₂ₐ, and A₃ receptors.

This compound-Induced Cardioprotection via A₁ and A₃ Adenosine Receptor Signaling

Activation of A₁ and A₃ receptors by this compound in cardiomyocytes triggers a signaling cascade that converges on the inhibition of the mitochondrial permeability transition pore (mPTP), a key event in cell death during reperfusion.

This pathway involves the activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), which in turn phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β). GSK-3β is a key pro-apoptotic kinase, and its inhibition prevents the opening of the mPTP. Additionally, Akt can activate p70S6 kinase (p70S6K), which also contributes to the inhibition of mPTP opening.[1]

This compound-Induced Vasodilation via A₂ₐ Adenosine Receptor Signaling

In vascular endothelial and smooth muscle cells, this compound primarily induces vasodilation through the activation of A₂ₐ receptors.

The activation of A₂ₐ receptors is coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates myosin light chain phosphatase (MLCP). MLCP dephosphorylates the myosin light chain, leading to smooth muscle relaxation and vasodilation.

Conclusion

This compound continues to be an invaluable pharmacological tool in cardiovascular research. Its ability to potently activate all four adenosine receptor subtypes allows for the comprehensive investigation of purinergic signaling in the cardiovascular system. The data and protocols presented in this guide highlight this compound's significant roles in cardioprotection against ischemia-reperfusion injury and in the regulation of vascular tone. A thorough understanding of its mechanisms of action, as depicted in the signaling pathways, is crucial for the development of novel therapeutic strategies targeting the adenosine system for the treatment of cardiovascular diseases. Future research should continue to dissect the receptor-specific contributions to this compound's diverse cardiovascular effects, paving the way for the design of more selective and clinically effective adenosine receptor ligands.

References

The Foundational Discoveries of 5'-(N-Ethylcarboxamido)adenosine (NECA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Discovery and Initial Pharmacological Characterization

The seminal work by Londos, Cooper, and Wolff in 1980 was a landmark in adenosine receptor research.[1][2] This study introduced NECA and demonstrated its potent effects on adenylate cyclase activity in various cell types. The researchers observed that this compound was a more potent agonist than adenosine at stimulatory adenosine receptors (designated Ra, later classified as A2 receptors) which mediate an increase in cyclic AMP (cAMP). Conversely, at inhibitory adenosine receptors (Ri, later classified as A1 receptors), which mediate a decrease in cAMP, this compound was found to be a potent agonist, though with a different rank order of potency compared to other adenosine analogs. This differential activity was crucial in the initial classification of adenosine receptor subtypes.

Another key early study by Cusack and Hourani in 1981 further characterized the pharmacological profile of this compound, focusing on its effects on human platelet aggregation.[3] This research demonstrated that this compound is a potent inhibitor of platelet aggregation, an effect mediated by the activation of A2-like adenosine receptors, leading to an increase in intracellular cAMP.

II. Quantitative Data: Binding Affinities and Functional Potencies

The foundational studies on this compound established its high affinity and potency at what are now known as the A1, A2A, A2B, and A3 adenosine receptors. The following tables summarize key quantitative data from seminal and other relevant papers, showcasing this compound's non-selective agonist profile.

Table 1: Binding Affinities (Ki) of this compound at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| A1 | 14 | [2] |

| A2A | 20 | [2] |

| A2B | - | - |

| A3 | 6.2 | [2] |

Note: Early studies often used radioligands that were not subtype-specific, and Ki values for A2B were not determined in the same foundational papers.

Table 2: Functional Potencies (EC50) of this compound at Human Adenosine Receptors

| Receptor Subtype | Functional Assay | EC50 | Reference |

| A2B | cAMP Accumulation | 2.4 µM | [2] |

Note: The EC50 value for A2B is notably higher, reflecting its lower affinity for this compound compared to the other subtypes.

III. Key Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in the foundational discoveries of this compound.

A. Adenylate Cyclase Activity Assay (based on Londos et al., 1980)

This assay was fundamental in demonstrating the dual effects of this compound on cAMP production, leading to the classification of adenosine receptors.

1. Membrane Preparation:

-

Tissues (e.g., liver, fat, or cultured cells) were homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA).

-

The homogenate was centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant was then centrifuged at a higher speed to pellet the plasma membranes.

-

The membrane pellet was washed and resuspended in the assay buffer.

2. Assay Conditions:

-

The reaction mixture contained the prepared membranes, ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), MgCl2, a phosphodiesterase inhibitor (e.g., theophylline or isobutylmethylxanthine - IBMX) to prevent cAMP degradation, and the adenosine receptor agonist (this compound) at various concentrations.

-

For studying the inhibitory (Ri/A1) receptors, a stimulator of adenylate cyclase, such as forskolin or a stable GTP analog, was included in the assay mixture.

3. Incubation:

-

The reaction was initiated by the addition of the membrane preparation and incubated at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-15 minutes).

4. Termination and cAMP Quantification:

-

The reaction was terminated by the addition of a solution such as perchloric acid or by boiling.

-

The amount of cAMP produced was then quantified, typically using a competitive protein binding assay with a [3H]-cAMP tracer.

B. Radioligand Binding Assay (based on early methodologies)

Radioligand binding assays were crucial for determining the affinity of this compound for adenosine receptors.

1. Membrane Preparation:

-

Similar to the adenylate cyclase assay, plasma membranes were prepared from tissues or cells expressing adenosine receptors.

2. Assay Buffer:

-

A typical buffer would be 50 mM Tris-HCl (pH 7.4) containing adenosine deaminase to remove endogenous adenosine, which would otherwise interfere with the binding of the radioligand.

3. Radioligand and Competitors:

-

A radiolabeled form of an adenosine receptor ligand, such as [3H]-NECA, was used.

-

For competition binding assays, varying concentrations of unlabeled this compound or other adenosine receptor ligands were included.

4. Incubation:

-

The prepared membranes were incubated with the radioligand and any competing ligands in the assay buffer at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

5. Separation of Bound and Free Radioligand:

-

The reaction was terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters were then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

6. Quantification of Bound Radioactivity:

-

The radioactivity retained on the filters was measured using liquid scintillation counting.

-

Specific binding was calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled agonist or antagonist) from the total binding.

IV. Signaling Pathways

This compound, as a non-selective agonist, activates the signaling pathways associated with all four adenosine receptor subtypes. These receptors are G protein-coupled receptors (GPCRs) that initiate distinct downstream cascades.

A. A1 and A3 Adenosine Receptor Signaling

The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o).

Upon activation by this compound, A1 and A3 receptors facilitate the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The activated αi/o-GTP subunit dissociates from the βγ dimer. The αi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ dimer can activate other effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization.

B. A2A and A2B Adenosine Receptor Signaling

The A2A and A2B receptors primarily couple to stimulatory G proteins (Gs).

Activation of A2A and A2B receptors by this compound leads to the activation of Gs proteins. The αs-GTP subunit dissociates and stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.

V. Conclusion

The foundational research on 5'-(N-Ethylcarboxamido)adenosine was a critical step in unraveling the complexities of the adenosine signaling system. The initial characterization of its potent, non-selective agonist activity provided the pharmacological tools necessary to distinguish between the different adenosine receptor subtypes and to begin to understand their physiological roles. The experimental protocols developed and utilized in these early studies laid the groundwork for decades of research in purinergic pharmacology. This technical guide serves as a concise reference to these seminal discoveries, providing researchers and drug development professionals with a core understanding of the origins and fundamental properties of this indispensable research compound.

References

Methodological & Application

Application Notes and Protocols: Preparation of NE-CA Stock Solution for In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-N-Ethylcarboxamidoadenosine (NECA) is a potent, non-selective agonist for adenosine receptors (A1, A2A, A2B, and A3), making it a valuable tool for in vitro studies of adenosinergic signaling pathways.[1][2] Proper preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in in vitro experiments.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for this compound.

| Parameter | Value | Solvent | Source |

| Molecular Weight | 308.29 g/mol | - | [3] |

| Solubility | ~14 mg/mL (~45.4 mM) | DMSO | [4] |

| 62.5 mg/mL (202.73 mM) | DMSO (with sonication) | [3] | |

| 62 mg/mL (201.1 mM) | Fresh DMSO | [1] | |

| 50 mM | DMSO | [2] | |

| ~2 mg/mL | Ethanol | [4] | |

| ~25 mg/mL | Dimethyl formamide | [4] | |

| ~10 mg/mL | PBS (pH 7.2) | [4] | |

| < 0.1 mg/mL (insoluble) | Water | [3] | |

| Storage (Solid) | -20°C for up to 4 years | - | [3][4] |

| Storage (In Solvent) | -80°C for up to 2 years | DMSO | [3] |

| -20°C for up to 1 year | DMSO | [3] | |

| -20°C for up to 3 months | DMSO | [2] | |

| -20°C for up to 1 month | DMSO | [5] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

5'-N-Ethylcarboxamidoadenosine (this compound) powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate this compound: Remove the this compound vial from -20°C storage and allow it to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.08 mg of this compound (Molecular Weight = 308.29 g/mol ).

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 3.08 mg of this compound, add 1 mL of DMSO. It is recommended to use freshly opened or anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1][3]

-

Dissolve this compound: Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the this compound. If the compound does not fully dissolve, brief sonication or gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5] Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage.[2][3] Refer to the stability data in the table above for recommended storage durations.

Preparation of Working Solutions for In Vitro Experiments

This protocol describes the dilution of the this compound stock solution into an aqueous buffer for use in cell-based assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile aqueous buffer (e.g., PBS, cell culture medium)

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration. It is crucial to ensure that the final concentration of the organic solvent (DMSO) in the cell culture medium is insignificant, as it may have physiological effects at low concentrations.[4] A common practice is to keep the final DMSO concentration below 0.1%.

-

Mixing: Mix each dilution thoroughly by gentle pipetting or vortexing.

-

Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.[5] Avoid storing aqueous solutions of this compound.[4]

Visualizations

Experimental Workflow

Caption: Workflow for this compound stock and working solution preparation.

This compound Signaling Pathway

Caption: Simplified this compound signaling pathways via adenosine receptors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound ≥99% (HPLC), solid, adenosine receptor agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. CellAura fluorescent adenosine agonist [this compound] |CA200623 | Adenosine receptor agonist | Hello Bio [hellobio.com]

Application Notes and Protocols for NECA in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the non-selective adenosine receptor agonist, 5'-N-Ethylcarboxamidoadenosine (NECA), in a variety of cell culture-based assays. The following sections detail recommended concentrations, experimental protocols, and the underlying signaling pathways affected by this compound treatment.

Introduction to this compound

5'-N-Ethylcarboxamidoadenosine (this compound) is a potent synthetic analog of adenosine that acts as a non-selective agonist for all four adenosine receptor subtypes: A1, A2A, A2B, and A3. Its high affinity and stability make it a valuable tool for investigating the physiological and pathophysiological roles of adenosine signaling in vitro. Adenosine signaling is implicated in a wide range of cellular processes, including proliferation, apoptosis, inflammation, and neurotransmission.

Recommended this compound Concentrations for In Vitro Studies

The optimal concentration of this compound is highly dependent on the cell type, the specific adenosine receptor subtypes expressed, and the biological endpoint being measured. The following table summarizes effective this compound concentrations reported in various cell culture studies. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

| Cell Type | Assay Type | Effective this compound Concentration | Reference(s) |

| Primary Murine Microglia | Cytokine Production (TNF-α, CXCL10) | 10 µM | [1](2) |

| Human Retinal Endothelial Cells (HRECs) | Proliferation, VEGF Expression | 10 µM | [3](4--INVALID-LINK-- |

| H9c2 Cardiomyocytes | Cardioprotection (against H2O2) | 0.1 - 10 µM | [3](5) |

| Cytotoxic T Lymphocytes (CTLs) | Proliferation, IFN-γ Production | 0.1 - 10 µM | [6](7--INVALID-LINK-- |

| Ovarian Cancer Cells (OVCAR-3, Caov-4) | Proliferation | Dose-dependent inhibition | [8](8) |

| Gastric Cancer Cells (MKN45) | Migration and Invasion | Not specified, used with antagonist | [9](9) |

| CHO cells expressing A2B receptor | cAMP production | EC50 = 3.1 µM | [10](11) |

| Human Mesothelioma Cells | pCREB activation, Growth stimulation | Not specified, blocked by antagonist | [12](13) |

Binding Affinities (Ki values for human receptors): [14](15--INVALID-LINK--,--INVALID-LINK--

-

A1: 14 nM

-

A2A: 20 nM

-

A3: 6.2 nM

-

A2B (EC50): 2.4 µM

Experimental Protocols

Cell Proliferation/Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cancer cell lines, such as ovarian cancer cells.[8](8)

Materials:

-

Target cells (e.g., OVCAR-3, Caov-4)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cyclic AMP (cAMP) Measurement Assay

This protocol describes a method to measure intracellular cAMP levels in response to this compound stimulation.

Materials:

-

Target cells

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Forskolin (positive control)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP ELISA kit or other cAMP detection assay

-

Lysis buffer

Procedure:

-

Seed cells in a suitable culture plate (e.g., 24-well or 96-well) and grow to confluency.

-

Prior to the experiment, aspirate the growth medium and replace it with serum-free medium for a period of serum starvation (e.g., 2-4 hours).

-

Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of this compound or vehicle control for a short period (e.g., 10-30 minutes) at 37°C. Include a positive control with forskolin (e.g., 10 µM).

-

Aspirate the medium and lyse the cells with the lysis buffer provided in the cAMP assay kit.

-

Measure the intracellular cAMP concentration according to the manufacturer's instructions for the specific cAMP assay kit being used.

This compound Signaling Pathways

This compound exerts its effects by binding to and activating adenosine receptors, which are G protein-coupled receptors (GPCRs). The downstream signaling cascades are dependent on the specific receptor subtype and the G protein to which it couples.

-

A1 and A3 Receptors: These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels (e.g., activation of potassium channels and inhibition of calcium channels).

-